ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups, including an ethyl ester, a sulfonamide, and a propyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzofuran ring.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common for modifying the benzofuran ring.
Coupling Reactions: Suzuki-Miyaura coupling can be used to introduce new carbon-carbon bonds.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions .
Scientific Research Applications
ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including anticancer and anti-inflammatory properties.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and other industries.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar compounds to ETHYL 5-(4-METHYLBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives and sulfonamide-containing molecules. Some examples are:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H23NO5S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-4-6-19-20(21(23)26-5-2)17-13-15(9-12-18(17)27-19)22-28(24,25)16-10-7-14(3)8-11-16/h7-13,22H,4-6H2,1-3H3 |
InChI Key |
QATMWBCCAPLWDK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC |
Origin of Product |
United States |
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